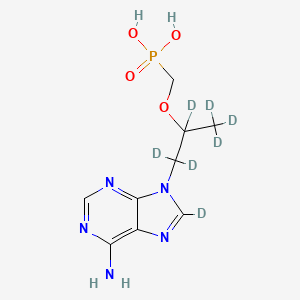
(Rac)-Tenofovir-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Tenofovir-d7 is a deuterated form of Tenofovir, an antiretroviral medication used to prevent and treat HIV/AIDS and chronic hepatitis B. The “d7” denotes the presence of seven deuterium atoms, which are isotopes of hydrogen. This modification can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tenofovir-d7 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the tenofovir structure. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of deuterated reagents in bulk quantities is a critical aspect of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Tenofovir-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
(Rac)-Tenofovir-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Employed in research on the metabolism and pharmacokinetics of antiretroviral drugs.
Medicine: Investigated for its potential to improve the efficacy and safety profile of tenofovir-based therapies.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (Rac)-Tenofovir-d7 involves its conversion to tenofovir diphosphate, which inhibits the activity of HIV reverse transcriptase and hepatitis B virus polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the viral load in the body. The presence of deuterium atoms can enhance the stability and half-life of the compound, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Tenofovir: The non-deuterated form of (Rac)-Tenofovir-d7, widely used in antiretroviral therapy.
Tenofovir alafenamide: A prodrug of tenofovir with improved pharmacokinetic properties.
Adefovir: Another nucleotide analog used in the treatment of hepatitis B.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties. This modification can lead to improved efficacy, reduced side effects, and potentially lower dosing frequencies compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C9H14N5O4P |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
[1-(6-amino-8-deuteriopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,4D,6D |
InChI Key |
SGOIRFVFHAKUTI-JBIKYDHQSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N=CN=C2N1C([2H])([2H])C([2H])(C([2H])([2H])[2H])OCP(=O)(O)O)N |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















